1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol
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Overview
Description
Preparation Methods
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol involves multiple steps. The synthetic route typically includes the following steps:
Formation of the cyclohexyl(methyl)amino group: This step involves the reaction of cyclohexylamine with methylamine under controlled conditions.
Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction with a suitable phenol derivative.
Introduction of the 3-methylsulfanylpropylamino group: This step involves the reaction of a suitable thiol derivative with a propylamine derivative.
Chemical Reactions Analysis
1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions .
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol can be compared with similar compounds such as:
1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methyl-1-piperazinyl)methyl]phenoxy]-2-propanol: This compound has a similar structure but with a piperazinyl group instead of the methylsulfanylpropylamino group.
1-[Cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]-2-propanol: This compound has a similar structure but with different substituents on the phenoxy group.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2S/c1-23(19-9-4-3-5-10-19)16-20(24)17-25-21-11-6-8-18(14-21)15-22-12-7-13-26-2/h6,8,11,14,19-20,22,24H,3-5,7,9-10,12-13,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVXJTJBFJWUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CNCCCSC)O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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